N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide, with the molecular formula C17H22N2OS , is a compound that belongs to the class of cyanoacetamides . These structures are considered privileged due to their significance as precursors for heterocyclic synthesis. They possess a cyano group and are strategically positioned to engage in reactions with common bidentate reagents, leading to the formation of diverse heterocyclic compounds. The active hydrogen on the C-2 position of these molecules allows participation in various condensation and substitution reactions. Additionally, derivatives of cyanoacetamide have exhibited intriguing biological activities, capturing the attention of biochemists .
Synthesis Analysis
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Neat Methods
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Fusion
Chemical Reactions Analysis
The cyano group in this compound enables it to participate in various reactions, including condensation and substitution. Its potential as a precursor for heterocyclic synthesis makes it valuable in building organic heterocycles. Further exploration of its reactivity and applications is warranted .
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-13-7-9-15(10-8-13)21-12-17(20)19-16(11-18)14-5-3-2-4-6-14/h7-10,14,16H,2-6,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVACJWVRHYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC(C#N)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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